ethyl 1-{[1-(4-methylphenyl)-5-phenyl-1H-1,2,4-triazol-3-yl]carbonyl}piperidine-4-carboxylate
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Overview
Description
ETHYL 1-[1-(4-METHYLPHENYL)-5-PHENYL-1H-1,2,4-TRIAZOLE-3-CARBONYL]PIPERIDINE-4-CARBOXYLATE is a complex organic compound that belongs to the class of triazole derivatives. This compound is known for its unique structural features, which include a triazole ring, a piperidine ring, and various aromatic substituents. These structural elements contribute to its diverse chemical and biological properties.
Preparation Methods
The synthesis of ETHYL 1-[1-(4-METHYLPHENYL)-5-PHENYL-1H-1,2,4-TRIAZOLE-3-CARBONYL]PIPERIDINE-4-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines . The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid. The reaction mixture is usually heated under reflux to facilitate the formation of the desired product.
Chemical Reactions Analysis
ETHYL 1-[1-(4-METHYLPHENYL)-5-PHENYL-1H-1,2,4-TRIAZOLE-3-CARBONYL]PIPERIDINE-4-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced triazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where halogen atoms can be replaced by nucleophiles such as amines or thiols.
Scientific Research Applications
ETHYL 1-[1-(4-METHYLPHENYL)-5-PHENYL-1H-1,2,4-TRIAZOLE-3-CARBONYL]PIPERIDINE-4-CARBOXYLATE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: It has been studied for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ETHYL 1-[1-(4-METHYLPHENYL)-5-PHENYL-1H-1,2,4-TRIAZOLE-3-CARBONYL]PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The triazole ring can bind to various enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, it can inhibit the activity of certain enzymes involved in the replication of viruses, thereby exhibiting antiviral properties .
Comparison with Similar Compounds
ETHYL 1-[1-(4-METHYLPHENYL)-5-PHENYL-1H-1,2,4-TRIAZOLE-3-CARBONYL]PIPERIDINE-4-CARBOXYLATE can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds also contain nitrogen heterocycles and exhibit similar biological activities.
Fentanyl analogues: These compounds share structural similarities and are used in medicinal chemistry for their potent biological effects.
Ethyl 1-methylpiperidine-4-carboxylate: This compound has a similar piperidine ring structure and is used in various chemical syntheses.
Properties
Molecular Formula |
C24H26N4O3 |
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Molecular Weight |
418.5 g/mol |
IUPAC Name |
ethyl 1-[1-(4-methylphenyl)-5-phenyl-1,2,4-triazole-3-carbonyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C24H26N4O3/c1-3-31-24(30)19-13-15-27(16-14-19)23(29)21-25-22(18-7-5-4-6-8-18)28(26-21)20-11-9-17(2)10-12-20/h4-12,19H,3,13-16H2,1-2H3 |
InChI Key |
WNIYWLAYWSRSOA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=NN(C(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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